[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid
Description
[3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is a pyrrole-derived carboxylic acid with a molecular formula of C₁₇H₁₉NO₄ and a molecular weight of 301.35 g/mol . Its structure features a 2,4-dimethyl-5-phenyl-substituted pyrrole ring, an ethoxycarbonyl group at position 3, and an acetic acid side chain at the N-1 position. This compound is primarily utilized as a precursor in synthesizing pharmacologically active pyrrolylcarboxamides, where its carboxylic acid group enables facile derivatization via amide coupling .
Properties
IUPAC Name |
2-(3-ethoxycarbonyl-2,4-dimethyl-5-phenylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-11(2)16(13-8-6-5-7-9-13)18(12(15)3)10-14(19)20/h5-9H,4,10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFGHPEUSMUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C2=CC=CC=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169214 | |
| Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396123-24-3 | |
| Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396123-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of ethyl acetoacetate with aniline derivatives in the presence of a strong acid like hydrochloric acid can lead to the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetic acid moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the pyrrole ring or the acetic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
In contrast, the acetyl group in [3-acetyl-2-(4-fluorophenyl)...] (C₁₅H₁₃FNO₅) introduces a ketone moiety, which may influence binding affinity to enzymatic targets like cyclooxygenase (COX) . The 4-fluorophenyl substituent in the fluorinated analogue increases lipophilicity and may enhance blood-brain barrier penetration compared to the non-fluorinated phenyl group in the target compound .
Impact of Ring Saturation :
- The 2-oxo-2,3-dihydro-1H-pyrrol system in [4-(ethoxycarbonyl)-5-methyl...] introduces partial saturation, reducing aromaticity and possibly altering reactivity in nucleophilic substitution reactions .
Pharmacological Potential: ML 3000, a pyrrolizine-acetic acid derivative, demonstrates that the acetic acid side chain is critical for anti-inflammatory activity, likely through COX inhibition .
Key Observations:
- Synthetic Complexity: The target compound is synthesized via Paal-Knorr pyrrole formation followed by acylation, a robust method for generating substituted pyrroles . In contrast, ML 3000 requires intricate pyrrolizine ring construction, increasing production costs .
- Solubility Challenges : The hydrophobic phenyl and methyl groups in the target compound limit aqueous solubility, necessitating formulation with co-solvents like DMSO for pharmacological testing .
Biological Activity
[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid (CAS Number: 396123-24-3) is a pyrrole derivative characterized by its unique structure, which includes an ethoxycarbonyl group, two methyl groups, a phenyl group, and an acetic acid moiety. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | 2-(3-ethoxycarbonyl-2,4-dimethyl-5-phenylpyrrol-1-yl)acetic acid |
| InChI Key | VUVFGHPEUSMUMX-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, often involving the cyclization of appropriate precursors. A common method includes the reaction of ethyl acetoacetate with aniline derivatives under acidic conditions. Industrially, continuous flow reactors and automated platforms are utilized to enhance yield and purity during production.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activities and affect physiological processes. The compound may inhibit enzyme activity or disrupt protein-protein interactions, influencing signal transduction pathways.
Pharmacological Properties
Research indicates that derivatives of this compound may exhibit significant pharmacological activities:
- Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticancer : Preliminary studies suggest cytotoxic effects on tumor cells.
Case Studies and Research Findings
-
Antibacterial Activity :
A study demonstrated that compounds related to pyrrole derivatives showed promising antibacterial properties against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL . -
Cytotoxicity Assessment :
In vitro tests on tumor cell lines revealed that certain pyrrole derivatives induced apoptosis and triggered S-phase cell cycle arrest, indicating potential as anticancer agents . -
Enzyme Inhibition :
Research on related compounds highlighted their effectiveness in inhibiting dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes, which are crucial for bacterial survival and proliferation .
Comparative Analysis of Biological Activities
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